N-(4-Chloro-3-hydroxyphenyl)acetamide
Overview
Description
N-(4-Chloro-3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a chlorine atom at the 4-position and a hydroxyl group at the 3-position. This compound is known for its applications in pharmaceutical research and as an impurity standard in the quality control of acetaminophen.
Scientific Research Applications
N-(4-Chloro-3-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reference standard in the analysis of acetaminophen impurities.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a metabolite in pharmacokinetic studies.
Industry: Utilized in the quality control of pharmaceutical products to ensure the purity and safety of acetaminophen formulations.
Safety and Hazards
The compound has been classified with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Target of Action
N-(4-Chloro-3-hydroxyphenyl)acetamide is a chemical compound with a molecular weight of 185.61
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For this compound, it is recommended to store the compound in an inert atmosphere at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-hydroxyphenyl)acetamide typically involves the acylation of 4-chloro-3-hydroxyaniline with acetic anhydride or acetyl chloride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{4-Chloro-3-hydroxyaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form N-(4-chloro-3-aminophenyl)acetamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-(4-chloro-3-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.
4-Chloroacetanilide: Lacks the hydroxyl group, resulting in different chemical properties and applications.
Acetaminophen (N-(4-hydroxyphenyl)acetamide): Lacks the chlorine atom, widely used as an analgesic and antipyretic.
Uniqueness: N-(4-Chloro-3-hydroxyphenyl)acetamide is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. This dual substitution pattern imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-(4-chloro-3-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPNOLFNLHAULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556261 | |
Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28443-52-9 | |
Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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